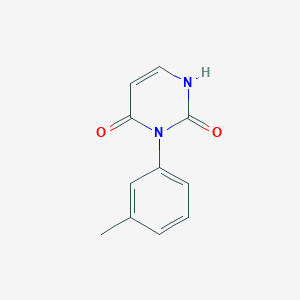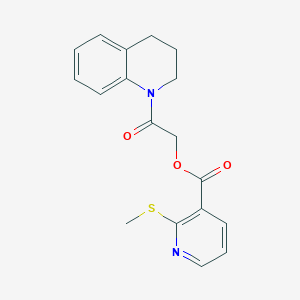
(R)-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-bromobenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated tetrahydronaphthalene moiety with a brominated benzoate ester, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-bromobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: The tetrahydronaphthalene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by chlorination to introduce the chlorine atom at the desired position.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the chlorinated tetrahydronaphthalene with a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the formylated tetrahydronaphthalene with 4-bromobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or Jones reagent.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The bromine atom on the benzoate moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, Jones reagent (CrO3 in H2SO4).
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromobenzoate groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-methylbenzoate: Features a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both the chlorine and bromine atoms in ®-(6-chloro-1-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl 4-bromobenzoate makes it unique compared to its analogs. These halogen atoms can significantly impact the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H16BrClO3 |
|---|---|
Poids moléculaire |
407.7 g/mol |
Nom IUPAC |
[(1R)-6-chloro-1-formyl-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C19H16BrClO3/c20-15-5-3-13(4-6-15)18(23)24-12-19(11-22)9-1-2-14-10-16(21)7-8-17(14)19/h3-8,10-11H,1-2,9,12H2/t19-/m0/s1 |
Clé InChI |
IFUREXJEOPEZGQ-IBGZPJMESA-N |
SMILES isomérique |
C1CC2=C(C=CC(=C2)Cl)[C@](C1)(COC(=O)C3=CC=C(C=C3)Br)C=O |
SMILES canonique |
C1CC2=C(C=CC(=C2)Cl)C(C1)(COC(=O)C3=CC=C(C=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)


![6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357446.png)


![3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357462.png)

![6-(1-Benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357483.png)

![3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357496.png)

